molecular formula C12H7BrN2O2 B14910677 6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid

6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B14910677
M. Wt: 291.10 g/mol
InChI Key: SFNAUVOOZZKORT-UHFFFAOYSA-N
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Description

6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a bromine atom at the 6th position and a carboxylic acid group at the 3rd position, is of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves the bromination of 9H-pyrido[3,4-b]indole-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer specific reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H7BrN2O2

Molecular Weight

291.10 g/mol

IUPAC Name

6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C12H7BrN2O2/c13-6-1-2-9-7(3-6)8-4-10(12(16)17)14-5-11(8)15-9/h1-5,15H,(H,16,17)

InChI Key

SFNAUVOOZZKORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=CC(=NC=C3N2)C(=O)O

Origin of Product

United States

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